molecular formula C23H20F3NO6 B3996470 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B3996470
M. Wt: 463.4 g/mol
InChI Key: YDLHBFSYBALJRS-UHFFFAOYSA-N
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Description

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a useful research compound. Its molecular formula is C23H20F3NO6 and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.12427184 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO6/c1-2-6-18(27-22(30)31-13-14-7-4-3-5-8-14)21(29)32-15-9-10-16-17(23(24,25)26)12-20(28)33-19(16)11-15/h3-5,7-12,18H,2,6,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLHBFSYBALJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C18H18F3N1O5 , with a notable trifluoromethyl group that enhances its biological activity. The structural configuration can influence the interaction with biological targets, which is critical for its pharmacological effects.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit various biological activities, including:

  • Antioxidant Properties : Many coumarin compounds demonstrate the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds in this class have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory pathways.
  • Anticancer Potential : Some studies suggest that coumarins can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis.

The mechanisms by which this compound exerts its effects may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could interact with specific receptors involved in cellular signaling pathways.
  • Molecular Docking Studies : In silico studies have suggested potential binding interactions with various protein targets, indicating a rational basis for its biological activity.

Antioxidant Activity

A study demonstrated that certain coumarin derivatives exhibit significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS). The presence of the trifluoromethyl group is hypothesized to enhance electron-withdrawing properties, increasing radical stability and reactivity.

Anti-inflammatory Effects

Research has shown that derivatives similar to this compound can significantly reduce inflammation in animal models. For instance, a compound with similar structural features was reported to lower levels of pro-inflammatory cytokines in vitro.

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown that coumarin derivatives can induce apoptosis and inhibit tumor growth. The mechanism often involves modulation of apoptotic pathways and inhibition of cell cycle progression.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging ROS; reducing lipid peroxidation
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in MCF-7 cells

Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
AChE-8.5Hydrogen bonding
COX-2-9.0Ionic interactions
BACE-1-7.8Hydrophobic interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate?

  • Methodology : The compound can be synthesized via a multi-step route involving:

  • Step 1 : Coupling of a trifluoromethyl-substituted coumarin core (e.g., 7-amino-4-trifluoromethylcoumarin) with activated carboxylate intermediates under Schotten-Baumann conditions.
  • Step 2 : Introduction of the N-[(benzyloxy)carbonyl]norvalinate group using O-benzyl hydroxylamine hydrochloride and pivaloyl chloride to stabilize intermediates .
  • Key Reagents : p-Trifluoromethylbenzoyl chloride, potassium carbonate, and acetonitrile as a solvent .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are commonly employed .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C4, benzyloxycarbonyl at C7). For example, ¹H NMR peaks at δ 10.91 (s, NH) and 8.79 (d, J = 4.4 Hz, coumarin proton) .
  • High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 335.0656) .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in related coumarin derivatives using SHELX and WinGX software for refinement .

Q. What biological activities are associated with this compound?

  • Carbonic Anhydrase Inhibition : Trifluoromethyl-coumarin derivatives selectively inhibit tumor-associated isoforms hCA IX/XII (Kᵢ values < 10 nM) .
  • Antimicrobial Activity : Analogues exhibit fungicidal and bactericidal effects (e.g., MIC values of 12.5–25 µg/mL against E. coli) via oxidative stress modulation .
  • Enzyme Substrate Utility : Fluorogenic derivatives are used in sialidase and caspase-1 activity assays due to their λmax ~342 nm fluorescence .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered intermediates?

  • Steric Mitigation : Use bulky protecting groups (e.g., pivaloyl) to reduce side reactions. For example, N-pivaloyl substitution minimizes unwanted dimerization during coupling steps .
  • Catalytic Additives : Employ trichloroisocyanuric acid (TCICA) to enhance electrophilicity of carbonyl groups in anhydrous acetonitrile .
  • Reaction Monitoring : Real-time FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from assay conditions (e.g., pH, temperature).
  • Solution :

  • Standardize assays using recombinant enzymes under physiological pH (7.4) and 37°C .
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorogenic assays) .
    • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, salt concentration) .

Q. What computational strategies predict interactions with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hCA IX/XII active sites, focusing on the trifluoromethyl group’s hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of coumarin-enzyme complexes .
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptor count .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
Reactant of Route 2
Reactant of Route 2
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.